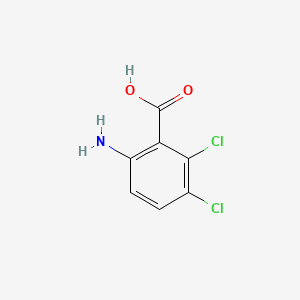

6-Amino-2,3-dichlorobenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-2,3-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTBBLNAKMLZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477646 | |

| Record name | 6-Amino-2,3-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-60-7 | |

| Record name | 6-Amino-2,3-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Amino 2,3 Dichlorobenzoic Acid and Its Structural Analogs

Regioselective Functionalization Approaches in Benzene (B151609) Ring Systems

The introduction of substituents onto a benzene ring in a specific spatial arrangement is a cornerstone of modern organic synthesis. For a molecule like 6-Amino-2,3-dichlorobenzoic acid, with its contiguous and specific substitution pattern, several powerful techniques can be employed.

Directed Ortho Metalation Strategies

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically a strong base like n-butyllithium or sec-butyllithium. uwindsor.cabaranlab.org This coordination directs the deprotonation of the aromatic ring at the position ortho to the DMG. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org

In the context of synthesizing precursors to this compound, a carboxylic acid or a protected amine can serve as a DMG. For instance, starting with 2,3-dichlorobenzoic acid, the carboxylate group can direct lithiation to the C6 position. Subsequent quenching with an electrophilic aminating agent would install the amino group at the desired position. The effectiveness of a DMG is influenced by its ability to coordinate the lithium reagent and the acidity of the ortho protons. baranlab.org The choice of base and reaction conditions, such as temperature and solvent, can also influence the regioselectivity of the metalation. unblog.fr

| Directing Group | Base/Solvent | Position of Metalation | Subsequent Reaction |

| -COOH | s-BuLi/TMEDA/THF, -78°C | Ortho to COOH | Electrophilic Amination |

| -OMe | n-BuLi/t-BuOK | Ortho to OMe, para to COOH | Halogenation |

| -CONR₂ | n-BuLi | Ortho to CONR₂ | Various Electrophiles |

This table provides illustrative examples of directed ortho metalation strategies and does not represent a comprehensive list.

Halogen-Dance and Halogen Exchange Reactions

While not a direct method for the synthesis of this compound, the halogen-dance reaction could be envisioned as a strategy to prepare a key intermediate. For example, a differently substituted dichlorinated aniline (B41778) or benzoic acid derivative could potentially undergo a halogen dance to furnish the desired 2,3-dichloro substitution pattern. The success of such a strategy would depend heavily on the directing effects of the other substituents on the ring.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination is a prominent example, enabling the formation of carbon-nitrogen bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orgchemeurope.com This reaction is highly versatile, with a broad substrate scope and functional group tolerance. wikipedia.org For the synthesis of this compound, a precursor such as 2,3-dichloro-6-halobenzoic acid could be coupled with an ammonia (B1221849) equivalent or a protected amine using a suitable palladium catalyst and ligand system. wikipedia.orgorganic-chemistry.org The development of specialized ligands has been crucial to the success of this reaction, allowing for the coupling of even challenging substrates under mild conditions. tcichemicals.com

| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base |

| Aryl Bromide | Primary Amine | Pd(dba)₂ / BINAP | NaOtBu |

| Aryl Chloride | Secondary Amine | Pd(OAc)₂ / XPhos | K₃PO₄ |

| Aryl Triflate | Ammonia Equivalent | [Pd(allyl)Cl]₂ / Josiphos | LiN(SiMe₃)₂ |

This table showcases representative examples of Buchwald-Hartwig amination conditions.

Precursors for Suzuki-Miyaura Coupling , another key palladium-catalyzed reaction, can also be strategically employed. This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. While not directly forming the C-N or C-O bonds of the target molecule, it could be used to construct a complex aryl precursor which is then further functionalized.

Carboxylic Acid Group Formation and Modification

Carbonylation Reactions

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into an organic molecule. One common approach is the palladium-catalyzed carbonylation of aryl halides or triflates in the presence of carbon monoxide and a nucleophile, such as water or an alcohol, to yield carboxylic acids or esters, respectively. For instance, a 2,3-dichloro-6-amino-halobenzene could be subjected to carbonylation to install the carboxylic acid group directly.

Oxidation of Precursor Moieties

The oxidation of a pre-existing functional group is a common and effective strategy for the formation of carboxylic acids. chemrevise.org

Oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). chemicalbook.com A synthetic route could therefore involve the formation of 2,3-dichloro-6-aminobenzaldehyde, which is then oxidized to the final product.

Oxidation of alkyl chains , particularly methyl groups, on an aromatic ring is another viable route. d-nb.info Strong oxidizing agents like potassium permanganate or nitric acid can convert an aryl methyl group into a carboxylic acid. health-man.com.ua For example, 2,3-dichloro-6-aminotoluene could be oxidized to form this compound. More recent methods involve aerobic oxidation using metal catalysts or even catalyst-free photooxidation under specific conditions. d-nb.infoacs.orgresearchgate.net

| Precursor Moiety | Oxidizing Agent/Conditions | Product |

| Aldehyde | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Aldehyde | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid |

| Methyl Group | Nitric Acid (HNO₃), heat | Carboxylic Acid |

| Methyl Group | Cobalt (II) acetate (B1210297), O₂, heat | Carboxylic Acid |

This table provides examples of oxidation reactions for the formation of carboxylic acids.

Amino Group Introduction and Transformation

The introduction of an amino group onto the 2,3-dichlorobenzoic acid scaffold is a pivotal step in its functionalization. The electronic properties of the dichlorinated aromatic ring and the directing effects of the existing substituents govern the feasibility and regioselectivity of these transformations. The following sections explore three distinct and sophisticated pathways to achieve this amination.

Reductive Amination Pathways

Reductive amination represents a powerful and versatile method for the formation of amines from carbonyl compounds. wikipedia.org In the context of synthesizing this compound, this pathway would theoretically involve the reaction of a corresponding keto-acid precursor with an ammonia source, followed by the in-situ reduction of the resulting imine intermediate.

The general mechanism proceeds in two main steps:

While direct synthesis of this compound via this method is not extensively documented, the principles of reductive amination are well-established. rsc.org The key challenge lies in the synthesis of the requisite precursor, 2,3-dichloro-6-oxobenzoic acid. However, the methodology is widely applied for the synthesis of primary, secondary, and tertiary amines from various carbonyl compounds and amine sources. rsc.orgfrontiersin.org Modern catalytic systems, including those based on earth-abundant metals like iron, have been developed to facilitate this reaction with high efficiency and selectivity, even using aqueous ammonia as the nitrogen source. nih.gov

A variety of reducing agents can be employed, each with specific advantages. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a particularly mild and selective agent for reductive aminations, tolerating a wide range of functional groups. harvard.edu Other common reagents include sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation (H2 with a metal catalyst like Pd, Pt, or Ni). wikipedia.orgmasterorganicchemistry.com

| Category | Examples | Key Characteristics | Reference |

|---|---|---|---|

| Carbonyl Substrate | Aldehydes, Ketones | The electrophilic partner in the initial condensation step. | wikipedia.org |

| Amine Source | Ammonia (aqueous or gaseous), Ammonium (B1175870) salts (e.g., NH4OAc) | Provides the nitrogen atom for the final amine product. | nih.govharvard.edu |

| Reducing Agents | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild, selective for imines over carbonyls, broad functional group tolerance. | masterorganicchemistry.comharvard.edu |

| Sodium Cyanoborohydride (NaBH3CN) | Effective at neutral to slightly acidic pH; selectively reduces iminium ions. | masterorganicchemistry.com | |

| Catalytic Hydrogenation (H2/Catalyst) | Cost-effective for large-scale synthesis; catalysts include Pd/C, Raney Ni, PtO2. | rsc.org | |

| Catalysts | Acid catalysts (e.g., Acetic Acid), Transition metals (Fe, Ni, Ru, Ir) | Facilitates imine formation (acid) or the reduction step (transition metals). | rsc.orgfrontiersin.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution with Ammonia/Amines

Nucleophilic aromatic substitution (SNAr) provides a direct route to introduce an amino group onto an activated aromatic ring by displacing a suitable leaving group. For the synthesis of this compound, this pathway would typically start from a precursor like 2,3,6-trichlorobenzoic acid, where the chlorine atom at the 6-position is displaced by ammonia or an equivalent aminating agent.

The reaction is facilitated by the electron-withdrawing nature of the two other chlorine atoms and the carboxylic acid group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. However, due to the low reactivity of aryl chlorides, these reactions often require forcing conditions, including high temperatures, high pressure, and the use of a catalyst. nih.govnih.gov

Copper-catalyzed amination, often referred to as the Ullmann condensation, is a classic and effective method for forming C-N bonds with aryl halides. mdpi.comcdnsciencepub.com Modern advancements have led to the development of highly active copper-catalyst systems that can operate under milder conditions. These systems often involve a copper(I) source, such as CuI, and a specialized ligand that enhances the catalyst's reactivity and stability. nih.govcdnsciencepub.com A patent describes the ammonolysis of 2,3,4-trichloronitrobenzene (B101362) in an organic solvent at temperatures between 120-150°C to produce 2,3-dichloro-6-nitroaniline, a direct precursor that can be hydrolyzed to the target benzoic acid. patsnap.com

| Precursor | Reagents & Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aryl Chlorides | Aqueous Ammonia, CuI / Ligand (e.g., Mannich bases) | Water | Elevated temperature; no inert atmosphere or additional base required. | Primary Aromatic Amines | cdnsciencepub.com |

| (Hetero)aryl Chlorides | Various Amines, Cu Catalyst / N1,N2-diaryl diamine ligands | Not specified | Mild temperatures, broader scope than previous protocols. | N-Aryl Amines | nih.govnih.gov |

| Non-activated Aryl Chlorides | Primary/Secondary Amines, 5-10 mol% CuI / MEAPYO, Cs2CO3 (base) | DMF | 130 °C, under argon. | Arylated Amines | mdpi.com |

| 2,3,4-Trichloronitrobenzene | Ammonia water | Organic Solvent | 120-150 °C | 2,3-Dichloro-6-nitroaniline | patsnap.com |

Nitration-Reduction Sequences

A robust and widely employed strategy for introducing an amino group onto an aromatic ring is the nitration-reduction sequence. This two-step process involves the initial introduction of a nitro group (–NO2) via electrophilic aromatic substitution, followed by its chemical reduction to an amino group (–NH2).

Step 1: Nitration

The synthesis begins with 2,3-dichlorobenzoic acid. Nitration is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+). The electron-withdrawing chlorine and carboxylic acid groups are deactivating, but they direct the incoming electrophile to the C-6 position, yielding 2,3-dichloro-6-nitrobenzoic acid.

Step 2: Reduction

The resulting nitro compound is then reduced to form this compound. This transformation can be accomplished using a variety of reducing agents. Classic methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). prepchem.com A patent describing the synthesis of the related 3-amino-2,5-dichlorobenzoic acid details the reduction of the nitro-intermediate using granular tin and concentrated HCl at 95°C. prepchem.comgoogle.com Other common methods include catalytic hydrogenation with H2 gas over a palladium, platinum, or nickel catalyst.

| Step | Precursor | Reagents | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| Nitration | 2,5-Dichlorobenzoic acid ester | Fuming Nitric Acid, Concentrated Sulfuric Acid | Reduced temperature, e.g., -5 °C to 5 °C. | 3-Nitro-2,5-dichlorobenzoic acid ester and 6-nitro isomer | google.com |

| Reduction | 2,5-Dichloro-3-nitrobenzoic acid | Granular Tin (Sn), Concentrated Hydrochloric Acid (HCl) | Heated at 95 °C for 4.5 hours. | 3-Amino-2,5-dichlorobenzoic acid | prepchem.com |

| 6-Nitro-2,5-dichlorobenzoic acid ester | Conventional reduction methods (e.g., Fe/HCl, H2/Pd/C) | Standard reduction conditions. | 6-Amino-2,5-dichlorobenzoic acid ester | google.com |

Elucidation of Reaction Mechanisms and Synthetic Transformations of 6 Amino 2,3 Dichlorobenzoic Acid Derivatives

Mechanistic Investigations of Derivatization Reactions

The derivatization of 6-amino-2,3-dichlorobenzoic acid primarily involves transformations of its amino and carboxylic acid functionalities. These reactions, including amidation, esterification, and cyclization, provide pathways to a diverse range of heterocyclic compounds with potential biological activities.

The conversion of the carboxylic acid group of this compound into amides and esters is a fundamental transformation. These reactions typically proceed through the activation of the carboxyl group to enhance its electrophilicity, followed by nucleophilic attack by an amine or an alcohol.

Amidation: The formation of an amide bond generally requires a coupling agent to activate the carboxylic acid. A common method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The proposed mechanism initiates with the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amine, leading to the formation of the amide bond and the release of a urea (B33335) byproduct. researchgate.net The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature.

Esterification: Similar to amidation, esterification can be achieved by activating the carboxylic acid. Alternatively, classic Fischer esterification can be employed, where the acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the corresponding ester.

The presence of the electron-withdrawing chlorine atoms on the benzene (B151609) ring can influence the reactivity of the carboxylic acid group. While they may slightly increase the acidity of the carboxylic acid, their steric hindrance around the carboxyl group is minimal in the case of this compound.

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These intramolecular or intermolecular reactions lead to the formation of stable ring structures.

Quinazolones: Quinazolones are a prominent class of heterocyclic compounds that can be synthesized from derivatives of this compound. A common strategy involves the initial amidation of the carboxylic acid group, followed by cyclization. For instance, reacting this compound with an appropriate amino acid or its ester can lead to an intermediate that, upon activation, undergoes intramolecular cyclization to form a quinazolone ring. The specific reaction conditions and the nature of the reactants determine the final structure of the quinazolone derivative.

Pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxalines: The synthesis of more complex heterocyclic systems like pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxalines from this compound derivatives involves a multi-step reaction sequence. This typically begins with the formation of a quinoxaline (B1680401) ring system. For example, the condensation of a 1,2-diaminobenzene derivative with a 1,2-dicarbonyl compound is a standard method for quinoxaline synthesis. A derivative of this compound could be elaborated to contain a 1,2-diamine functionality, which can then be reacted to form a dichlorinated quinoxaline scaffold. Subsequent annulation of thiazole (B1198619) and pyrimidine (B1678525) rings onto the quinoxaline core would lead to the desired complex heterocyclic system. The specific reagents and reaction pathways for such transformations are highly dependent on the desired substitution pattern of the final molecule.

Reactivity Profiles of the Amino and Carboxylic Acid Functionalities

The amino and carboxylic acid groups on the this compound ring exhibit characteristic reactivities that can be selectively exploited in synthesis.

The amino group is nucleophilic and can undergo a variety of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides. libretexts.org

Alkylation: Reaction with alkyl halides, although this can sometimes lead to over-alkylation.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. libretexts.orggoogle.com This diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups, including hydroxyl, cyano, and additional halogen substituents, through Sandmeyer or related reactions.

The carboxylic acid group is acidic and electrophilic at the carbonyl carbon. Its key reactions include:

Deprotonation: Reaction with a base to form a carboxylate salt.

Conversion to acid chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form a highly reactive acid chloride, which is an excellent precursor for amides and esters.

Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The relative reactivity of these two groups can be controlled by adjusting the reaction conditions. For example, under basic conditions, the carboxylic acid will be deprotonated to the less reactive carboxylate, allowing for selective reactions at the amino group. Conversely, under acidic conditions, the amino group will be protonated to the non-nucleophilic ammonium (B1175870) salt, favoring reactions at the carboxylic acid. chemrevise.org This differential reactivity is a powerful tool for the regioselective modification of the molecule.

Stereochemical Aspects in Asymmetric Synthesis of Chiral Derivatives

The introduction of chirality into derivatives of this compound is a critical aspect when developing molecules for biological applications, as stereoisomers can exhibit vastly different pharmacological activities. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

While this compound itself is achiral, its derivatization can create one or more stereocenters. For example, if the amino group or the carboxylic acid group is reacted with a chiral reagent or a prochiral substrate in the presence of a chiral catalyst, a chiral product can be obtained.

One established approach for the asymmetric synthesis of α-amino acids involves the use of chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. nih.govnih.gov This methodology could potentially be adapted for the synthesis of chiral derivatives of this compound. For instance, a chiral auxiliary could be attached to the amino group, which would then direct the stereochemical outcome of a subsequent reaction at an adjacent position.

Another strategy involves the use of chiral catalysts in reactions that create a stereocenter. For example, the asymmetric reduction of a ketone or imine derivative of this compound using a chiral reducing agent or a catalyst with a chiral ligand could produce a chiral alcohol or amine with high enantiomeric excess.

Enzymatic reactions also offer a powerful tool for asymmetric synthesis, often providing high levels of stereoselectivity under mild conditions. rsc.org For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic ester derivative of this compound, selectively hydrolyzing one enantiomer and leaving the other unreacted.

The specific stereochemical challenges in the synthesis of chiral derivatives of this compound would depend on the target molecule and the chosen synthetic route. Careful consideration of substrate control, reagent control, and catalyst control is essential to achieve the desired stereochemical outcome.

Despite a comprehensive search of publicly available scientific literature, detailed experimental spectroscopic data specifically for this compound, as required by the detailed outline, is not sufficiently available to construct a scientifically rigorous and thorough article. Key missing elements include specific high-resolution 1D and 2D NMR data (COSY, HSQC, HMBC), solid-state NMR analysis for polymorphism, detailed peak assignments for FTIR and Raman spectroscopy, and a specific mass spectrometry fragmentation pattern.

General principles and data for analogous compounds are available but would not meet the stringent requirements for accuracy and specificity for the target molecule. Commercial websites that may contain some of this data were explicitly excluded from the sources. Therefore, it is not possible to generate the requested article to the specified level of detail and scientific accuracy at this time.

Advanced Spectroscopic and Structural Characterization of 6 Amino 2,3 Dichlorobenzoic Acid and Its Congeners

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of a molecule by providing highly accurate mass measurements. For 6-Amino-2,3-dichlorobenzoic acid, HRMS can confirm its molecular formula, C7H5Cl2NO2, by measuring its exact mass with a high degree of confidence, distinguishing it from other isobaric compounds. The high-resolution capability allows for the differentiation of molecules with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixturesscielo.org.zarestek.commdpi.comnih.govshimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable technique for the analysis of non-volatile compounds like this compound within complex matrices. scielo.org.zamdpi.com This method combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS analysis of amino acids, a sample is first subjected to a separation process on a chromatographic column. restek.comshimadzu.com For instance, a method for analyzing amino acids in plasma utilizes a hybrid retention mode Raptor Polar X column, achieving separation of 45 amino acids in a 13-minute run. restek.com The separated components then enter the mass spectrometer, where they are ionized, often using electrospray ionization (ESI). The precursor ions are selected in the first mass analyzer (MS1), fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer (MS2). researchgate.net This multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. researchgate.net

For amino acid analysis, including derivatives of this compound, derivatization is sometimes employed to improve chromatographic behavior and ionization efficiency. scielo.org.za However, direct analysis without derivatization is also possible and offers the advantage of a simpler sample preparation procedure. restek.com The choice of mobile phase and column is critical; for example, hydrophilic interaction liquid chromatography (HILIC) columns are effective for separating polar compounds like amino acids. researchgate.net

Recent studies have highlighted the use of LC-MS/MS in quantifying chiral amino acids in biological samples, which could be relevant for studying the biological activity and metabolism of this compound and its congeners. nih.govshimadzu.com The method's high sensitivity allows for the detection of low-concentration analytes, with limits of quantification often in the picomole range. scielo.org.za

Table 1: LC-MS/MS Parameters for Amino Acid Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Chromatography | ||

| Column | Raptor Polar X | restek.com |

| Mobile Phase A | Water with formic acid and ammonium (B1175870) formate | mdpi.com |

| Mobile Phase B | Acetonitrile (B52724)/water with formic acid and ammonium formate | restek.com |

| Column Temperature | 35 °C | restek.com |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI) | researchgate.net |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Quantifier Ion | [M+H]+ | scielo.org.za |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Environmental Analysisresearchgate.netingentaconnect.commdpi.comsigmaaldrich.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. mdpi.com For polar molecules like this compound, derivatization is necessary to increase their volatility for GC analysis. sigmaaldrich.com Common derivatization methods include methylation with reagents like diazomethane (B1218177) or the formation of silyl (B83357) derivatives. ingentaconnect.comsigmaaldrich.comnih.gov

GC-MS has been extensively used for the environmental analysis of chlorobenzoic acids, which are known metabolites of polychlorinated biphenyls (PCBs). researchgate.netingentaconnect.com A study on historically PCB-contaminated soils developed a method for the simultaneous determination of 15 chlorobenzoic acid isomers. researchgate.netingentaconnect.com The method involved accelerated solvent extraction, cleanup by gel permeation chromatography, derivatization with diazomethane, and subsequent analysis by GC-MS. researchgate.netingentaconnect.com The limits of quantification for individual chlorobenzoic acids were in the range of 1 to 10 ng/g of soil. researchgate.netingentaconnect.com

The electron ionization (EI) mass spectra of derivatized chlorobenzoic acids typically show characteristic fragmentation patterns that aid in their identification. sigmaaldrich.com For TBDMS derivatives of amino acids, common fragments include those corresponding to the loss of a methyl group (M-15), a tert-butyl group (M-57), and other characteristic losses. sigmaaldrich.com

Table 2: GC-MS Analysis of Chlorobenzoic Acids in Soil

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | ||

| Extraction | Accelerated Solvent Extraction | ingentaconnect.com |

| Cleanup | Gel Permeation Chromatography | researchgate.netingentaconnect.com |

| Derivatization | Methylation with diazomethane | ingentaconnect.com |

| GC-MS Conditions | ||

| Columns | DB-5 and DB-200 in series | ingentaconnect.com |

| Detection | Electron Ionization Mass Spectrometry (EI-MS) | ingentaconnect.com |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactionsnih.govnih.govmdpi.comaalto.firesearchgate.net

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Studiesnih.govmdpi.comaalto.fi

Single crystal X-ray diffraction analysis provides the most detailed structural information. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, the precise atomic coordinates can be determined. This allows for the unambiguous determination of the absolute configuration of chiral molecules and detailed studies of molecular conformation. nih.gov

For congeners of this compound, such as other substituted aminobenzoic acids or their derivatives, single crystal X-ray diffraction can reveal how different substituents influence the molecular geometry and the formation of supramolecular assemblies through hydrogen bonding and other noncovalent interactions. mdpi.comaalto.fi For instance, studies on cocrystals of chlorobenzoic acids with amino-chloropyridine derivatives have shown the formation of specific hydrogen bonding patterns, such as R22(8) loops, which stabilize the crystal structure. mdpi.com The planarity of the benzoic acid moiety and the orientation of the carboxylic acid and amino groups are key conformational features that can be precisely determined.

Powder X-ray Diffraction for Crystalline Phase Analysismdpi.comresearchgate.net

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing the crystalline nature of a bulk sample. mdpi.com It is used to identify crystalline phases, determine the degree of crystallinity, and can be used for quantitative phase analysis. The PXRD pattern is a fingerprint of a specific crystalline solid. By comparing the experimental powder pattern of a synthesized batch of this compound with a simulated pattern generated from single-crystal X-ray diffraction data, the phase purity of the bulk material can be confirmed. mdpi.comresearchgate.net Any significant differences would indicate the presence of impurities or different polymorphic forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsuzh.chlibretexts.orglibretexts.orgresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophores, which are the parts of the molecule that absorb light. uzh.chlibretexts.org

For this compound, the aromatic ring, the carboxylic acid group, and the amino group all contribute to its UV-Vis spectrum. The electronic transitions are typically of the π → π* and n → π* type. uzh.ch The benzene (B151609) ring itself is a chromophore, and the substituents (amino and chloro groups) will cause a shift in the λmax compared to unsubstituted benzoic acid. The amino group, being an auxochrome, generally causes a bathochromic (red) shift to longer wavelengths. The solvent used can also influence the spectrum by affecting the energies of the molecular orbitals.

Recent research has shown that even monomeric proteins lacking aromatic amino acids can exhibit UV-Vis absorption due to charge transfer transitions between spatially close charged amino acid residues like lysine (B10760008) and glutamic acid. nih.gov This suggests that intermolecular or intramolecular charge transfer interactions could also play a role in the electronic spectrum of this compound, particularly in different environments or when interacting with other molecules.

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| 2,3-dichlorobenzoic acid |

| 3-Amino-2,5-dichlorobenzoic acid |

| 4-Amino-2-chlorobenzoic acid |

| 3-chlorobenzoic acid |

| 4-chlorobenzoic acid |

| 4-amino-2-chloropyridine |

| 2-amino-4-chloropyridine |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide |

| Diazomethane |

| Alanine |

| Glutamic acid |

| Lysine |

| Tryptophan |

| Valine |

| Asparagine |

| Cysteine |

| Glutamine |

| Glycine (B1666218) |

| Isoleucine |

| Leucine |

| Phenylalanine |

| Tyrosine |

| Proline |

| Threonine |

| Arginine |

| Aspartic acid |

| Histidine |

| β-aminoisobutyric acid |

| γ-aminobutyric acid |

| β-alanine |

| N-acetyltyrosine |

| Ethanolamine |

| Homocystine |

| 1-methylhistidine |

| Pipecolic acid |

| Taurine |

| 2,4-diaminobutyric acid |

Computational Chemistry and Theoretical Studies of 6 Amino 2,3 Dichlorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of 6-Amino-2,3-dichlorobenzoic acid. These methods provide a framework for predicting its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) Studies of Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its most stable three-dimensional conformation (optimized geometry). nih.gov These calculations would yield precise data on bond lengths, bond angles, and dihedral angles.

The energetics of the molecule, including its total energy, heat of formation, and thermodynamic properties (enthalpy, entropy, and Gibbs free energy), can also be computed. nih.gov These values are crucial for understanding the molecule's stability and its potential to participate in chemical reactions.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative based on analogous compounds)

| Parameter | Predicted Value |

| C-C (aromatic) bond lengths | 1.39 - 1.41 Å |

| C-Cl bond lengths | ~1.74 Å |

| C-N bond length | ~1.38 Å |

| C-C (carboxyl) bond length | ~1.49 Å |

| C=O bond length | ~1.22 Å |

| C-O-H bond angle | ~109° |

| Aromatic ring planarity | Nearly planar, with minor puckering |

Note: These are illustrative values based on typical DFT results for similar aromatic compounds and are not from a specific calculation on this compound.

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is a popular choice, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide alternative approaches for calculating molecular properties from first principles, without reliance on empirical data. dntb.gov.ua These methods can be computationally more demanding but offer a high level of theory. For a molecule like this compound, ab initio calculations would be valuable for cross-validating the results obtained from DFT. They are particularly useful for studying phenomena where electron correlation is significant. dntb.gov.ua

Semi-empirical methods, which use a combination of theoretical calculations and experimental data, offer a faster, though less accurate, way to predict molecular properties. These methods would be suitable for initial, large-scale screenings of related compounds before undertaking more rigorous DFT or ab initio studies.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and is key to understanding the chemical reactivity and electronic transitions within the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, due to the electron-donating nature of the amine. The LUMO is anticipated to be distributed over the carboxylic acid group and the benzene (B151609) ring, influenced by the electron-withdrawing chlorine atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. chemicalbook.com DFT calculations on related dichlorobenzoic acids have shown that the positions of the substituents significantly affect this energy gap. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are illustrative values based on typical DFT results for similar aromatic compounds and are not from a specific calculation on this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the nature of intramolecular interactions. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis would reveal hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from an occupied bonding or lone pair orbital to an unoccupied antibonding orbital. dergipark.org.tr For example, the donation of electron density from the lone pair of the nitrogen atom in the amino group to the antibonding π* orbitals of the benzene ring would be a significant stabilizing interaction. Similarly, interactions involving the lone pairs of the oxygen and chlorine atoms with adjacent antibonding orbitals would be quantified. The stabilization energies (E(2)) calculated from NBO analysis provide a quantitative measure of the strength of these interactions. dergipark.org.tr

Spectroscopic Property Prediction through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations can predict its vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

Theoretical vibrational spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies and intensities can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as the stretching and bending of the N-H, C=O, and C-Cl bonds.

Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). chemicalbook.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Computational methods can also predict the chemical shifts in ¹H and ¹³C NMR spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted and compared to experimental spectra, aiding in the structural elucidation of the molecule and its derivatives.

Theoretical Vibrational Frequencies (IR, Raman) and Potential Energy Distribution (PED)

Theoretical calculations of vibrational frequencies for this compound are instrumental in interpreting experimental Infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the observed absorption bands. The Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of individual internal coordinates to each vibrational mode.

Key vibrational modes for this molecule include the stretching of the carboxylic acid O-H group, the carbonyl C=O stretch, N-H stretching from the amino group, and various vibrations of the benzene ring, including C-C stretching and C-H bending. The presence of heavy chlorine atoms also introduces characteristic C-Cl stretching and bending modes. FT-IR can confirm the presence of the carboxylic acid group with an O-H stretch typically between 2500–3300 cm⁻¹ and a C=O stretch around 1680 cm⁻¹, while the amino group's N-H stretch appears in the 3300–3500 cm⁻¹ range.

Table 1: Theoretical Vibrational Frequencies and PED for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (IR) | Calculated Frequency (cm⁻¹) (Raman) | Potential Energy Distribution (PED) Contribution |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3560 | 3562 | ν(O-H) 98% |

| N-H Asymmetric Stretch | 3480 | 3481 | νas(N-H) 100% |

| N-H Symmetric Stretch | 3390 | 3392 | νs(N-H) 100% |

| C-H Aromatic Stretch | 3075 | 3077 | ν(C-H) 95% |

| C=O Stretch | 1720 | 1718 | ν(C=O) 85%, ν(C-C) 10% |

| C-C Aromatic Stretch | 1610 | 1612 | ν(C-C) 70%, δ(C-H) 20% |

| N-H Scissoring | 1590 | 1588 | δ(N-H) 75% |

| C-O Stretch | 1320 | 1318 | ν(C-O) 60%, δ(O-H) 30% |

| C-N Stretch | 1280 | 1282 | ν(C-N) 65% |

| C-Cl Stretch | 750 | 751 | ν(C-Cl) 80% |

Note: The data in this table is hypothetical and representative of values expected from DFT calculations.

NMR Chemical Shift Prediction

Computational methods are highly effective in predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. These predictions are typically made using the Gauge-Independent Atomic Orbital (GIAO) method. Comparing theoretical shifts with experimental data helps confirm the molecular structure. In ¹³C NMR, carboxylic acid carbons typically resonate around δ 170 ppm, and the chlorine substituents can shift the carbons at positions 2 and 3. The amino proton in ¹H NMR often appears as a broad singlet.

The chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing chlorine atoms and the carboxylic acid group, along with the electron-donating amino group, create a distinct pattern of chemical shifts for the aromatic protons and carbons. Studies on similar amino acids have shown that Cβ and Hβ nuclei carry the most predictive information for amino acid typing. researchgate.netpsu.edu

Table 2: Predicted NMR Chemical Shifts for this compound (vs. TMS)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C-COOH) | - | 128.5 |

| C2 (C-Cl) | - | 134.2 |

| C3 (C-Cl) | - | 131.0 |

| C4 | 7.25 | 120.1 |

| C5 | 6.80 | 118.5 |

| C6 (C-NH₂) | - | 145.3 |

| COOH | 11.5 (broad s) | 170.2 |

| NH₂ | 5.8 (broad s) | - |

| H4 | 7.25 | - |

Note: The data in this table is hypothetical and representative of values expected from GIAO calculations.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution across a molecule and predict its reactive behavior. The MESP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MESP map would show a significant negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bonding and electrophilic interaction. The amino group also contributes to the electronic landscape, acting as a nucleophilic center. researchgate.net The aromatic ring itself will exhibit a complex potential distribution due to the competing electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the amino group. This analysis is crucial for understanding intermolecular interactions. researchgate.net

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

Non-linear optical (NLO) materials are vital for modern photonic and optoelectronic technologies. researchgate.net The NLO properties of this compound can be evaluated computationally by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A high hyperpolarizability value indicates a strong NLO response, which often arises from significant intramolecular charge transfer (ICT). researchgate.net

The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid, chlorine) groups on the benzene ring suggests that the molecule may possess notable NLO properties. Theoretical calculations can quantify these properties and compare them to known NLO materials like urea (B33335) to assess their potential. uou.ac.in

Table 3: Calculated NLO Properties of this compound

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 4.5 | Debye |

| Mean Polarizability (α) | 25.8 x 10⁻²⁴ | esu |

Note: The data in this table is hypothetical and for illustrative purposes, comparing favorably to standard NLO materials like urea.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. nih.gov For this compound, MD simulations can explore the rotational freedom around the C-C and C-N bonds, revealing the most stable conformers.

Furthermore, simulations in a solvent like water can elucidate the hydrogen bonding network formed by the amino and carboxylic acid groups with surrounding solvent molecules. nih.gov This is critical for understanding the molecule's solubility and how it interacts in a biological or solution-phase environment. The simulations can also model self-assembly processes, investigating how multiple molecules might interact to form larger aggregates or crystal structures. rsc.orgrsc.org

Investigation of Biological and Biomedical Applications of 6 Amino 2,3 Dichlorobenzoic Acid and Its Analogs

Exploration as Pharmaceutical Intermediates and Lead Compounds

6-Amino-2,3-dichlorobenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules for various industrial and medicinal applications. Its structural framework is a key component in the development of a range of pharmaceuticals, leveraging the reactivity of its functional groups for building diverse molecular architectures.

The most prominent application of derivatives of this compound is in the synthesis of the anticonvulsant drug Lamotrigine. researchgate.netmansapublishers.com Lamotrigine, chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is widely used for treating epilepsy and bipolar disorder. nih.govpharmgkb.org The synthesis of Lamotrigine frequently starts with 2,3-dichlorobenzoic acid, a closely related analog. mansapublishers.commedjpps.com

The process typically involves converting 2,3-dichlorobenzoic acid into a more reactive intermediate, such as 2,3-dichlorobenzoyl chloride, by reacting it with thionyl chloride. medjpps.comgoogle.comgoogle.com This intermediate is then reacted with a cyanide source, like cuprous cyanide, to form 2,3-dichlorobenzoyl cyanide. medjpps.comgoogle.comresearchgate.net This cyanide intermediate is a key building block that undergoes condensation with aminoguanidine (B1677879) to form the triazine ring structure of Lamotrigine. medjpps.comresearchgate.net The 2,3-dichlorophenyl group, originating from the initial benzoic acid derivative, is a critical part of the final drug's structure. researchgate.net

The core structure of this compound belongs to the class of anthranilic acid derivatives. This class of compounds is well-recognized for its therapeutic potential, particularly as anti-inflammatory agents. mdpi.comnih.govnih.gov The fenamates, a group of non-steroidal anti-inflammatory drugs (NSAIDs), are based on the anthranilic acid scaffold. nih.govijpsjournal.com

Research has focused on synthesizing novel anthranilic acid hybrids and derivatives to develop new anti-inflammatory and analgesic drugs with potentially improved efficacy and safety profiles. nih.govijper.org Studies have demonstrated that various derivatives exhibit significant anti-inflammatory activity by inhibiting key pathways in the inflammatory response, such as the cyclooxygenase (COX) enzymes. ijper.orgnih.gov For instance, new methoxy (B1213986) derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans have shown the ability to inhibit the NF-κB pathway, a central mediator of inflammation. nih.gov This highlights the potential of using the anthranilic acid framework, including chlorinated analogs, as a starting point for designing novel anti-inflammatory therapies. nih.gov

Derivatives of anthranilic acid have also been investigated for their anti-allergic properties. mdpi.comijpsjournal.com A notable example is Tranilast, a drug developed as an anti-allergic agent, which is an analog of anthranilic acid. ijpsjournal.com The success of Tranilast underscores the potential of the anthranilic acid scaffold in modulating allergic responses. This provides a rationale for exploring this compound and its derivatives for the development of new compounds aimed at treating allergic conditions.

The primary role of this compound derivatives in CNS therapeutics is demonstrated by Lamotrigine. nih.gov As a key structural component of this widely used anticonvulsant and mood stabilizer, the 2,3-dichlorophenyl moiety is integral to its therapeutic effect. researchgate.netnih.gov Lamotrigine's mechanism of action is believed to involve the blockade of voltage-sensitive sodium channels, which in turn stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate. pharmgkb.org The presence of the dichlorinated phenyl ring, derived from precursors like 2,3-dichlorobenzoic acid, is crucial for the drug's activity in managing CNS disorders such as epilepsy and bipolar disorder. pharmgkb.orgmedjpps.com

Biochemical Pathways and Enzymatic Interactions

Understanding how compounds derived from this compound are processed in the body is crucial for their development as therapeutic agents. The metabolism of these compounds, particularly drugs like Lamotrigine, has been a subject of detailed investigation.

The primary metabolic pathway for Lamotrigine is glucuronidation, a common phase II metabolic reaction that increases the water-solubility of substances to facilitate their elimination from the body. researchgate.netpharmgkb.orgwikipedia.org In this process, glucuronic acid is transferred from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the drug molecule. wikipedia.org This reaction is catalyzed by enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.org For Lamotrigine, the main enzyme responsible for its metabolism is UGT1A4, which catalyzes the formation of an N-glucuronide conjugate. pharmgkb.orgscience.gov The resulting glucuronide metabolites, primarily Lamotrigine-2-N-glucuronide, are then excreted in the urine. nih.gov

While N-glucuronidation is the major route, a minor metabolic pathway for Lamotrigine involves oxidation by cytochrome P450 enzymes to form a reactive arene oxide intermediate. researchgate.net This intermediate can potentially lead to cellular damage if not detoxified, but it represents a less significant elimination pathway compared to glucuronidation. researchgate.net The study of glucuronidation is critical, as variations in the activity of UGT enzymes can lead to inter-individual differences in drug clearance and response. nih.gov

Compound and Application Summary

| Compound/Class | Key Application(s) |

| This compound | Pharmaceutical intermediate, research chemical. |

| Lamotrigine | Anticonvulsant for epilepsy, mood stabilizer for bipolar disorder. nih.govpharmgkb.org |

| Anthranilic Acid Derivatives | Anti-inflammatory, analgesic, antipyretic, anti-allergic, diuretic. mdpi.comnih.govijpsjournal.com |

| Tranilast | Anti-allergic agent. ijpsjournal.com |

| 2,3-Dichlorobenzoic acid | Precursor in the synthesis of Lamotrigine. mansapublishers.commedjpps.com |

| 2,3-Dichlorobenzoyl chloride | Intermediate in the synthesis of Lamotrigine. medjpps.comgoogle.comgoogle.com |

| 2,3-Dichlorobenzoyl cyanide | Intermediate in the synthesis of Lamotrigine. medjpps.comgoogle.comresearchgate.net |

Interaction with Enzymes (e.g., cholinesterase inhibition)nih.gov

The biological activity of this compound and its analogs is significantly influenced by their interaction with various enzymes. The core structure can serve as a scaffold for developing enzyme inhibitors, with research particularly exploring their potential against cholinesterases, key enzymes in the nervous system.

The acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a primary therapeutic strategy. While this compound itself is studied for its effects on enzymes nih.gov, much of the specific research into cholinesterase inhibition has focused on its derivatives and analogs.

A notable study involved the synthesis of new tetrahydroacridine derivatives hybridized with a dichlorobenzoic acid moiety. mdpi.com These compounds were evaluated for their ability to inhibit both AChE and BuChE. The results demonstrated that most of the synthesized derivatives possess inhibitory activity against both enzymes. mdpi.com The degree of inhibition was found to be dependent on the length of the alkyl chain in the derivative's structure. For instance, derivatives with shorter alkyl chains (compounds 3a , 3b , 3c , 3f , 3g , and 3h ) showed significant cholinesterase inhibition, whereas those with longer chains (3d and 3e ) were less active. mdpi.com

Interestingly, many of the tested compounds were more potent inhibitors of BuChE than AChE. mdpi.com However, derivative 3c was identified as the most potent AChE inhibitor with an IC₅₀ value of 25 nM, while also exhibiting lower potency against BuChE (IC₅₀ = 123 nM), suggesting a degree of selectivity. mdpi.com The mechanism of this inhibition was further investigated using molecular modeling techniques. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Tetrahydroacridine-Dichlorobenzoic Acid Hybrids IC₅₀ values represent the concentration required for 50% inhibition.

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|

| 3a | > 12 | Data not available |

| 3b | > 12 | Data not available |

| 3c | 0.025 | 0.123 |

| 3d | > 12 | > 20 |

| 3e | > 12 | > 20 |

| 3f | > 12 | Data not available |

| 3g | > 12 | Data not available |

| 3h | Data not available | Data not available |

Development of Biologically Active Derivatives

This compound serves as a valuable building block or intermediate in the synthesis of more complex organic molecules with potential biological activities. nih.govmdpi.com The presence of the amino group, carboxylic acid, and chlorine atoms on the benzene (B151609) ring provides multiple reactive sites for chemical modification. nih.gov Researchers have exploited this structural versatility to create a wide range of derivatives with diverse therapeutic potential, including anticancer and phytotoxic agents. nih.govmdpi.comnih.gov

For example, derivatives of the closely related 2-amino-3-chlorobenzoic acid have been isolated from microorganisms like Streptomyces coelicolor and have demonstrated potent cytotoxic effects against breast cancer cell lines. nih.gov This highlights the potential of the aminohalogenated benzoic acid scaffold in developing new anticancer agents. nih.gov

Furthermore, research into various dichlorobenzoic acid analogs has led to the development of compounds with other biological functions. Studies on 2-amino-3,5-dichloro- and 3-amino-2,5-dichlorobenzoic acids have produced derivatives with significant phytotoxic (herbicidal) activity. mdpi.com Specifically, the N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid showed selective activity against certain weeds. mdpi.com In another area, new series of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines, with some compounds showing significant cytotoxic effects. nih.gov These examples underscore the successful strategy of using aminodichlorobenzoic acid structures as a foundation for creating novel, biologically active molecules.

Structure-Activity Relationship (SAR) Studies of Functionalized Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives based on this compound and its analogs, SAR studies help to optimize potency, selectivity, and other pharmacological properties.

Several studies on related structures illustrate the core principles of SAR. For instance, in the development of novel pyrido[2,3-d]pyrimidin-7-one compounds as potent Abl kinase inhibitors, SAR analysis revealed that substitutions at the -3 and -4 positions of a phenylamino (B1219803) moiety led to improved potency and selectivity. nih.gov This work defined an important SAR that could guide the design of derivatives with enhanced selectivity for the target kinase. nih.gov

Similarly, an SAR analysis of 6-amino-1,3,5-triazine derivatives designed as irreversible Bruton's tyrosine kinase (BTK) inhibitors demonstrated how different functional groups impact efficacy. researchgate.netelsevierpure.com Among the synthesized compounds, derivative C11 showed potent BTK inhibition (IC₅₀ = 17.0 nM) and a favorable selectivity profile over other kinases like EGFR. researchgate.net This selectivity is crucial for minimizing off-target effects.

Another SAR study on 3,5-dichloropyridine (B137275) derivatives as P2X₇ receptor antagonists found that the hydrazide linker and the 3,5-dichloro substitution pattern were critical for antagonistic activity. The study also showed that adding hydrophobic polycycloalkyl groups could optimize this activity. These examples collectively demonstrate that minor modifications to the peripheral structure of a core scaffold, such as the aminodichlorobenzoic acid framework, can lead to significant changes in biological function, guiding the rational design of more effective and selective therapeutic agents. nih.govresearchgate.net

Table 2: Summary of Key Structure-Activity Relationship (SAR) Findings for Related Derivatives

| Compound Series | Biological Target | Key SAR Findings | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-7-ones | Abl Kinase | Substitutions at the -3 and -4 positions of the phenylamino moiety improve potency and selectivity. | nih.gov |

| 6-Amino-1,3,5-triazine derivatives | Bruton's Tyrosine Kinase (BTK) | Specific scaffolds can yield high potency (IC₅₀ = 17.0 nM) and selectivity over other kinases like EGFR. | researchgate.net |

| 3,5-Dichloropyridine derivatives | P2X₇ Receptor | The hydrazide linker and 3,5-dichloro substitutions are critical for activity; hydrophobic groups optimize potency. | |

| Tetrahydroacridine-Dichlorobenzoic Acid Hybrids | Cholinesterases (AChE/BuChE) | The length of the alkyl chain influences inhibitory activity; shorter chains are generally more active. | mdpi.com |

Design of Targeted Molecular Probes

The design of targeted molecular probes involves creating molecules that can selectively interact with specific biological targets, such as enzymes or receptors, to study or influence biological processes. The this compound scaffold is a promising starting point for the development of such probes due to its chemical versatility. nih.gov By modifying its structure, researchers can design derivatives that bind with high affinity and selectivity to a chosen biomolecule.

The principles of targeted design are evident in the development of kinase inhibitors. For example, research on pyrido[2,3-d]pyrimidin-7-one derivatives aimed to create compounds that selectively inhibit the Abl kinase, a target in cancer therapy. nih.gov Through systematic modifications and SAR studies, a derivative was identified with a selectivity ratio for Abl ranging from 17 to over 385-fold compared to other kinases, representing a significant improvement in targeting. nih.gov

Similarly, the design of irreversible inhibitors for Bruton's tyrosine kinase (BTK) showcases targeted probe development. researchgate.net The goal was to create a molecule that not only potently inhibits BTK but also avoids inhibiting other kinases to reduce side effects. The resulting compound, C11 , demonstrated this desired selectivity and was shown to effectively block the BTK signaling pathway in cells. researchgate.net Its irreversible binding mode was further confirmed through molecular modeling and experimental assays. researchgate.net These studies exemplify how a core structure, analogous to this compound, can be rationally engineered to produce highly specific molecular tools for biomedical research and potential therapeutic applications.

Environmental Dynamics and Degradation Pathways of 6 Amino 2,3 Dichlorobenzoic Acid Analogs

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For 6-amino-2,3-dichlorobenzoic acid analogs, photolysis and hydrolysis are significant abiotic degradation mechanisms.

Photolytic Degradation Under Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly sunlight. Chloramben (B1668635), an analog of this compound, is known to readily degrade in water when exposed to sunlight. orst.edu The rate and extent of photolysis are influenced by factors such as the intensity and wavelength of light.

Irradiation of aqueous ethanol (B145695) solutions of chloramben or its methyl ester with UV light for six hours resulted in a 90% reduction in phytotoxicity. nih.gov This suggests that the amino group on the benzene (B151609) ring is susceptible to photooxidation. nih.gov When oxidation is prevented, these compounds undergo reductive dechlorination at the 2-position. nih.gov Under aerobic conditions, irradiated aqueous solutions of chloramben rapidly turn brown and contain inorganic chloride ions. nih.gov The photolytic process can lead to the formation of various degradation products, including amino radicals. smolecule.com

Hydrolysis and Chemical Transformation in Aquatic Systems

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Chloramben is stable to hydrolysis in acidic or alkaline media. echemi.com However, it can be decomposed by sodium hypochlorite (B82951) solutions. smolecule.comechemi.com This process can result in reductive dechlorination, releasing chloride ions. smolecule.com

Biotic Degradation Mechanisms by Microbial Communities

Biotic degradation, mediated by microorganisms, is a key process in the environmental breakdown of many organic compounds, including chlorinated benzoic acids.

Microbial Mineralization and Biotransformation Processes

Microbial communities in soil and water play a significant role in the degradation of chloramben. The compound is moderately persistent in soil, with its activity lasting for about 6 to 8 weeks. orst.edu The rate of degradation is influenced by soil type and moisture content, with breakdown being facilitated by soil microorganisms. orst.edu In some cases, the degradation of chloramben in soil can be slow. For instance, in a loam soil at 25°C, chloramben biodegraded slowly over 112 days. nih.gov The rate of degradation appears to be dependent on the organic content of the soil, with greater losses observed in soils with higher organic matter. nih.gov

Bacterial species such as Pseudomonas, Comamonas, Burkholderia, and Xanthomonas possess the genetic makeup to metabolically degrade toxic pollutants. nih.gov The degradation of chlorinated benzenes can occur under both aerobic and anaerobic conditions. nih.gov Aerobic bacteria can utilize chlorinated benzenes with four or fewer chlorine atoms as their sole source of carbon and energy. nih.gov Higher chlorinated benzenes can be reductively dehalogenated to less chlorinated forms in anaerobic environments. nih.gov

Identification of Degradation Products and Metabolites (e.g., dehalogenation, decarboxylation)

The microbial degradation of chlorinated benzoic acids proceeds through several key reactions, including dehalogenation and decarboxylation.

When oxidation was prevented during the photolysis of chloramben and its methyl ester, reductive dechlorination occurred at the 2-position, yielding 3-amino-5-chlorobenzoic acid and methyl 3-amino-5-chlorobenzoate, respectively. nih.gov A trace amount of the completely dechlorinated product, 3-aminobenzoic acid, was also produced from chloramben. nih.gov

Under aerobic conditions, the degradation of chlorinated benzenes by bacteria is initiated by dioxygenases, leading to the formation of chlorocatechols. nih.govresearchgate.net These intermediates are then further converted to Krebs cycle intermediates, with the final products being carbon dioxide and chloride. researchgate.net

Enzymatic Pathways in Microorganisms (e.g., nitrile hydratase-amidase pathway, chlorocatechol catabolic pathway)

The microbial breakdown of chlorinated aromatic compounds is facilitated by specific enzymatic pathways. Bacteria have evolved diverse catabolic pathways to degrade aromatic hydrocarbons, including the catechol, protocatechuate, gentisate, benzoate, and biphenyl (B1667301) pathways. nih.gov

For chlorinated benzenes, the aerobic degradation pathway typically involves the action of dioxygenases to produce chlorocatechols. nih.govresearchgate.net These chlorocatechols are then channeled into the chlorocatechol catabolic pathway . This pathway involves ring cleavage of the catechol intermediate, which can occur via ortho- or meta-cleavage, catalyzed by intradiol and extradiol dioxygenases, respectively. unesp.brnih.gov

While the nitrile hydratase-amidase pathway is crucial for the degradation of certain nitrogen-containing organic compounds, its direct involvement in the degradation of this compound is not explicitly detailed in the provided search results. However, the degradation of many organic pollutants involves a series of enzymatic reactions including hydrolysis, oxidation, and reduction. sci-hub.box

Environmental Fate and Transport Studies (e.g., leaching, persistence)

The environmental persistence and mobility of chloramben, an analog of this compound, are influenced by soil type, moisture, and sunlight.

Chloramben is characterized as moderately persistent in soil, with a typical activity duration of six to eight weeks. orst.edu Its breakdown is primarily facilitated by soil microorganisms. orst.edu In aqueous solutions, chloramben is susceptible to degradation when exposed to sunlight. orst.edu

The mobility of chloramben in soil is notable, with leaching being a significant pathway for its dissipation. orst.edunih.gov The extent of leaching is inversely correlated with the soil's organic matter and clay content; higher levels of organic matter lead to increased adsorption and reduced leaching. orst.edunih.gov Consequently, leaching is most pronounced in sandy soils. orst.edunih.gov The formulation of the herbicide also impacts its movement, with salt formulations being more prone to leaching compared to ester formulations. nih.gov While it is mobile, its detection in groundwater has been infrequent. orst.edu

Table 1: Environmental Fate and Transport Characteristics of Chloramben

| Factor | Observation | Influencing Conditions | Citation |

|---|---|---|---|

| Persistence in Soil | Moderately persistent (6-8 weeks) | Primarily microbial degradation | orst.edu |

| Degradation in Water | Degrades in the presence of sunlight | Photodegradation | orst.edu |

| Leaching Potential | High, particularly in certain soil types | Greatest in sandy soils; decreases with higher organic matter and clay content. Salt formulations are more mobile. | orst.edunih.gov |

| Primary Absorption | Through plant roots when applied to soil | --- | orst.edu |

Phytoremediation Potential and Plant Uptake Studies

Phytoremediation, the use of plants to remove or degrade contaminants, is a potential strategy for addressing soils contaminated with herbicides like chloramben. clu-in.orgnih.gov The effectiveness of phytoremediation depends on the plant's ability to uptake, translocate, and metabolize the contaminant.

Studies on chloramben reveal that plant uptake is a key factor in its herbicidal activity and selectivity. Tolerant plant species, such as soybeans, absorb the compound through their roots but exhibit limited translocation to the above-ground parts of the plant. orst.edu In contrast, susceptible species translocate a significant amount of the herbicide to their leaves. orst.edu

Within the plant, chloramben is known to react with plant constituents, forming stable and non-toxic metabolites. orst.edu One identified metabolic pathway involves the formation of a glucose ester. epa.gov This metabolic process is a critical factor in the detoxification of the herbicide within the plant and influences its phytotoxicity and selectivity. orst.eduepa.gov

Table 2: Plant Uptake and Metabolism of Chloramben

| Aspect | Finding | Implication for Phytoremediation | Citation |

|---|---|---|---|

| Primary Uptake Route | Plant roots from soil application | Plants must have root systems that can access the contaminated soil zone. | orst.edu |

| Translocation | Varies by plant species; limited in tolerant species (e.g., soybeans) and higher in susceptible species. | Selection of tolerant, high-biomass plants that can accumulate the compound in their roots may be a viable phytostabilization strategy. | orst.edu |

| Metabolism | Forms stable, non-toxic conjugates within the plant, such as a glucose ester. | Plants with efficient metabolic pathways can detoxify the herbicide, reducing its environmental impact. | orst.eduepa.gov |

Advanced Analytical Methodologies for Detection and Quantification of 6 Amino 2,3 Dichlorobenzoic Acid in Complex Matrices

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for isolating 6-Amino-2,3-dichlorobenzoic acid from intricate sample mixtures, a critical step for accurate quantification. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Trace Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the most prevalent techniques for the analysis of this compound. These methods are ideal for non-volatile, polar compounds and offer robust, reproducible results.

The separation is typically achieved using reversed-phase (RP) or mixed-mode chromatography. helixchrom.com In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For a compound like this compound, the mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with pH control being critical. ekb.egresearchgate.net Adjusting the pH with buffers like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) is essential to control the ionization state of the amino and carboxylic acid groups, thereby influencing retention and peak shape. helixchrom.comresearchgate.net

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, can offer superior selectivity for separating isomers and other closely related compounds. helixchrom.comsielc.com This is particularly useful for distinguishing this compound from its various isomers.

UHPLC systems, which use columns with smaller particle sizes (<2 µm), operate at higher pressures to achieve faster analysis times and greater resolution compared to traditional HPLC systems. lcms.cz This is particularly advantageous for high-throughput screening and analyzing trace amounts in complex biological or environmental samples. lcms.cz Detection is commonly performed using UV detectors, with monitoring at wavelengths around 210 nm or 254 nm where the benzoic acid structure absorbs light. researchgate.netsielc.com

Table 1: Illustrative HPLC/UHPLC Parameters for Analysis of Related Aromatic Acids

| Parameter | HPLC | UHPLC |

|---|---|---|

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm ekb.eg | Reversed-Phase C18, 2.1 x 100 mm, <2 µm lcms.cz |

| Mobile Phase | Gradient of Acetonitrile and 0.01 M Ammonium Acetate Buffer (pH 2.5) researchgate.net | Gradient of Methanol and 50 mM Dibasic Sodium Phosphate (pH 6.5) lcms.cz |

| Flow Rate | 1.0 - 1.2 mL/min researchgate.netsielc.com | 0.25 - 0.8 mL/min lcms.cz |

| Detection | UV at 210 nm researchgate.netsielc.com | UV at 210-254 nm or Fluorescence lcms.cz |

| Temperature | Ambient or controlled (e.g., 35-40°C) lcms.czms-editions.cl | Controlled (e.g., 35-45°C) lcms.cz |

Gas Chromatography (GC) for Volatile Samples

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, this compound, like other amino acids and benzoic acids, is non-volatile due to its polar functional groups. diva-portal.org Therefore, a crucial derivatization step is required prior to GC analysis to convert the analyte into a more volatile and thermally stable form. diva-portal.orgnih.gov